![molecular formula C8H8N6O5 B13752242 1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine CAS No. 5456-22-4](/img/structure/B13752242.png)
1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an imine group (-C=N-) and are typically formed by the condensation of primary amines with carbonyl compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine typically involves the condensation of 2-hydroxy-4-nitrobenzaldehyde with 3-nitroguanidine. The reaction is usually carried out in an ethanol solution, with the aldehyde and amine components being mixed in equimolar amounts. The reaction mixture is then heated under reflux conditions for several hours to ensure complete condensation. After cooling, the product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of Schiff base synthesis can be applied. Industrial production would likely involve large-scale condensation reactions using automated reactors, followed by purification processes such as crystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Nitro and hydroxyl derivatives.
Reduction: Diamino derivatives.
Substitution: Various substituted Schiff bases.
科学研究应用
1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine has several scientific research applications:
作用机制
The mechanism of action of 1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine involves its interaction with biological molecules through its imine group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the nitro groups can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells .
相似化合物的比较
Similar Compounds
- 1-[(2-Hydroxy-5-nitrobenzylidene)amino]-3-nitroguanidine
- 1-[(2-Hydroxy-3-nitrobenzylidene)amino]-3-nitroguanidine
- 1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-aminoguanidine
Uniqueness
1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and biological activity, making it a valuable compound for various applications .
属性
CAS 编号 |
5456-22-4 |
|---|---|
分子式 |
C8H8N6O5 |
分子量 |
268.19 g/mol |
IUPAC 名称 |
2-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-1-nitroguanidine |
InChI |
InChI=1S/C8H8N6O5/c9-8(12-14(18)19)11-10-4-5-3-6(13(16)17)1-2-7(5)15/h1-4,15H,(H3,9,11,12)/b10-4+ |
InChI 键 |
UVRYLLBVQJLBMF-ONNFQVAWSA-N |
手性 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/N=C(/N)\N[N+](=O)[O-])O |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NN=C(N)N[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)
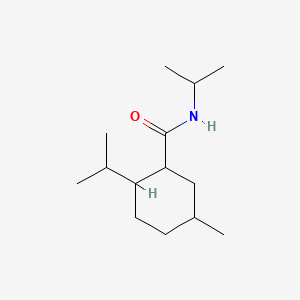
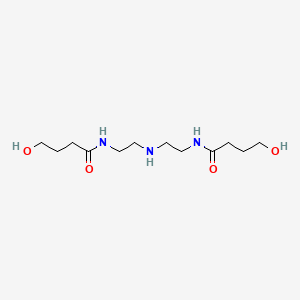



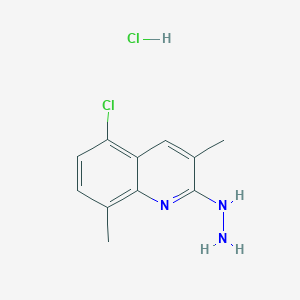
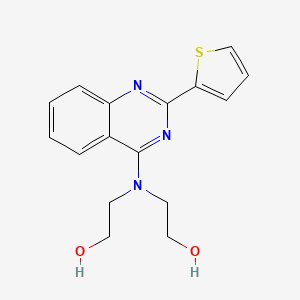


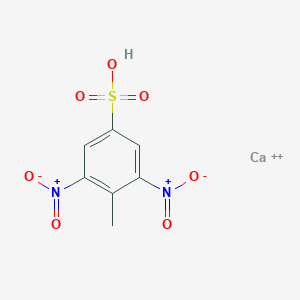

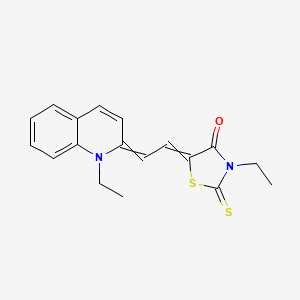
![[4-(acridin-9-ylamino)phenyl]carbamic acid](/img/structure/B13752231.png)
